(R)-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine
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Overview
Description
®-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzyl group attached to the pyrrolidine ring and a dimethylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Dimethylethanamine Moiety: This step involves the reaction of the intermediate with dimethylethanamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(1-benzylpyrrolidin-3-yl)cyclopropan-1-amine
- ®-N-(1-Benzylpyrrolidin-3-yl)acetamide
- ®-1-benzylpyrrolidin-3-yl methanesulfonate
Uniqueness
Compared to similar compounds, ®-2-(1-benzylpyrrolidin-3-yl)-N,N-dimethylethanamine may exhibit unique properties due to the presence of the dimethylethanamine moiety
Properties
Molecular Formula |
C15H24N2 |
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Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-[(3R)-1-benzylpyrrolidin-3-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C15H24N2/c1-16(2)10-8-15-9-11-17(13-15)12-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3/t15-/m1/s1 |
InChI Key |
QZSJRXMQIBBGSH-OAHLLOKOSA-N |
Isomeric SMILES |
CN(C)CC[C@@H]1CCN(C1)CC2=CC=CC=C2 |
Canonical SMILES |
CN(C)CCC1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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